

# Spectroscopic Profile of Isoquinoline-3-carbaldehyde: A Technical Guide

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## Compound of Interest

Compound Name: Isoquinoline-3-carbaldehyde

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This technical guide provides a comprehensive overview of the spectroscopic data for **isoquinoline-3-carbaldehyde**, a key building block in medicinal chemistry and materials science. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

## Introduction

**Isoquinoline-3-carbaldehyde** ( $C_{10}H_7NO$ , Molecular Weight: 157.17 g/mol) is a heterocyclic aromatic aldehyde. The presence of the isoquinoline scaffold and the reactive aldehyde group makes it a valuable precursor for the synthesis of a wide range of biologically active compounds and functional materials. Accurate and detailed spectroscopic data is crucial for its unambiguous identification, quality control, and the characterization of its derivatives. This guide presents a consolidated summary of its known spectroscopic properties and the experimental protocols for their acquisition.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data from  $^1H$  NMR,  $^{13}C$  NMR, IR, and Mass Spectrometry for **isoquinoline-3-carbaldehyde**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1:  $^1\text{H}$  NMR Spectroscopic Data of **Isoquinoline-3-carbaldehyde**

Chemical Shift ( $\delta$ ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Assignment
10.22	s	-	H-10 (Aldehyde)
9.34	s	-	H-1
8.60	s	-	H-4
8.16	d	8.5	H-5
7.96	d	8.2	H-8
7.86	dd	8.4, 7.0	H-6 or H-7
7.64	t	7.5	H-7 or H-6

Solvent:  $\text{CDCl}_3$ , Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data of **Isoquinoline-3-carbaldehyde**

Chemical Shift ( $\delta$ ) [ppm]	Assignment
190.8	C-10 (Aldehyde)
150.6	Aromatic C
149.2	Aromatic C
140.3	Aromatic C
132.8	Aromatic C
129.8	Aromatic C
129.5	Aromatic C
128.6	Aromatic C
128.0	Aromatic C
127.1	Aromatic C

Solvent:  $\text{CDCl}_3$

## Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for **Isoquinoline-3-carbaldehyde**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Assignment
~3050	Medium	Aromatic C-H Stretch
~2850, ~2750	Medium	Aldehyde C-H Stretch (Fermi resonance)
~1700	Strong	C=O Stretch (Aldehyde)
~1600-1450	Medium-Strong	Aromatic C=C Ring Stretching
~850-750	Strong	C-H Out-of-plane Bending

Note: The exact peak positions can vary slightly depending on the sample preparation method (e.g., KBr pellet, thin film).

## Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data of **Isoquinoline-3-carbaldehyde**

m/z	Ion	Method
158.0	$[\text{M}+\text{H}]^+$	LRMS (ESI)

Note: This represents the protonated molecule as observed by low-resolution electrospray ionization mass spectrometry.

## Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation used.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **isoquinoline-3-carbaldehyde** (5-10 mg for  $^1\text{H}$  NMR, 20-50 mg for  $^{13}\text{C}$  NMR) is prepared in approximately 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ). Tetramethylsilane (TMS) is used as an internal standard. The spectra are recorded on a spectrometer operating at a frequency of, for example, 400 MHz for  $^1\text{H}$  NMR and 101 MHz for  $^{13}\text{C}$  NMR.

## Infrared (IR) Spectroscopy

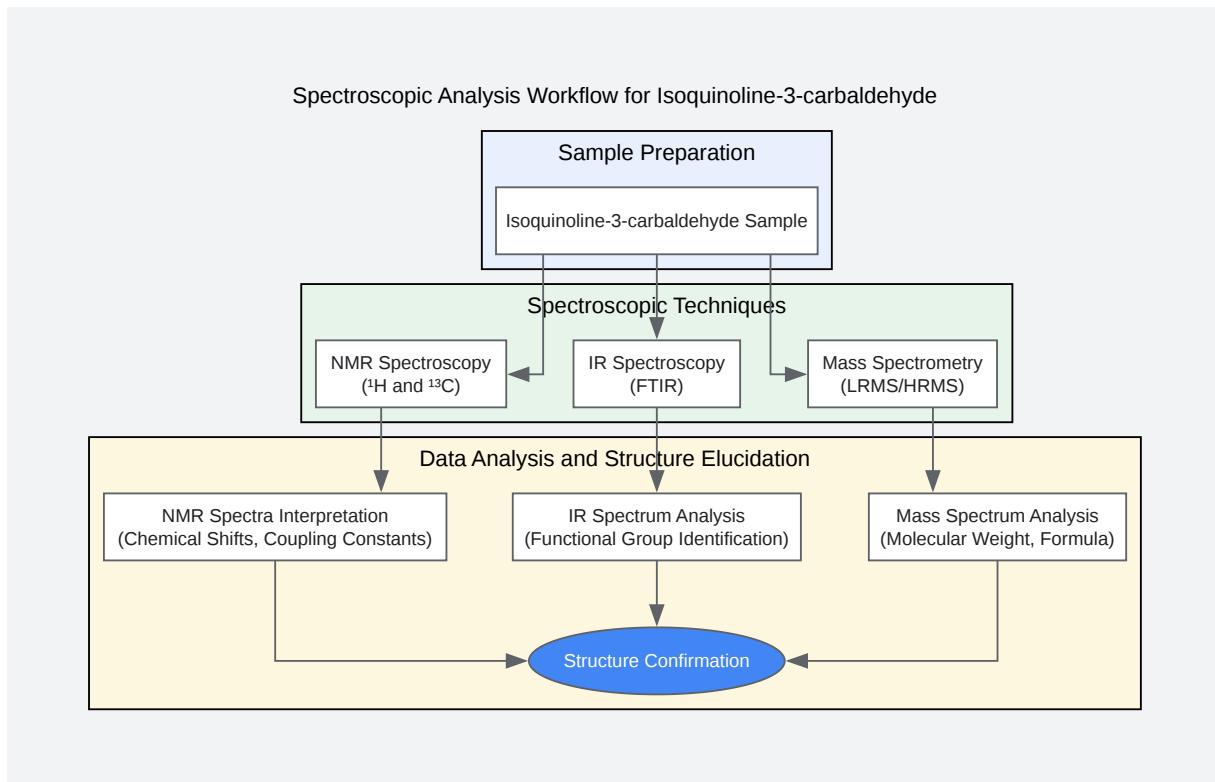
The IR spectrum is typically recorded using a Fourier-Transform Infrared (FTIR) spectrometer. A solid sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. A background spectrum of a pure KBr pellet is recorded first and subtracted from the sample spectrum. The spectrum is typically scanned over a range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

Low-resolution mass spectra are acquired using an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., a time-of-flight analyzer). The sample is dissolved in a suitable solvent such as methanol or acetonitrile and introduced into the mass spectrometer. The analysis is typically performed in positive ion mode to observe the protonated molecule  $[\text{M}+\text{H}]^+$ . For high-resolution mass spectrometry (HRMS), an instrument such as an Agilent Technologies 6510 Q-TOF MS can be utilized to obtain an accurate mass measurement, confirming the elemental composition.<sup>[1]</sup>

## Visualization of Spectroscopic Workflow

The logical flow of spectroscopic analysis for the characterization of **isoquinoline-3-carbaldehyde** is depicted in the following diagram.



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Caption: General workflow for the spectroscopic characterization of **isoquinoline-3-carbaldehyde**.

This guide provides foundational spectroscopic information for **isoquinoline-3-carbaldehyde**, facilitating its use in research and development. For further details on specific applications and reactivity, consulting the primary literature is recommended.

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## References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
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